molecular formula C10H6F3N3 B2956839 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile CAS No. 303018-13-5

2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile

Cat. No.: B2956839
CAS No.: 303018-13-5
M. Wt: 225.174
InChI Key: AXGSVARJHUNCSW-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile typically involves the reaction of 1-methyl-5-(trifluoromethyl)pyridine-2-carboxaldehyde with malononitrile under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to achieve efficient production. The choice of reagents and solvents is carefully selected to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure allows for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties to the final products, such as increased resistance to degradation and enhanced performance.

Mechanism of Action

The mechanism by which 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets vary depending on the application, but common mechanisms include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid

  • 2-Methyl-5-(trifluoromethyl)pyridine

  • 2-(Trifluoromethyl)pyridine

Uniqueness: 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c1-16-6-8(10(11,12)13)2-3-9(16)7(4-14)5-15/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGSVARJHUNCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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